3-Chloro-4-methoxy-5-nitrobenzenesulfonic acid
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Overview
Description
3-Chloro-4-methoxy-5-nitrobenzenesulfonic acid is a chemical compound that has garnered attention in various fields of research due to its unique properties. This compound is characterized by the presence of chloro, methoxy, nitro, and sulfonic acid functional groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-5-nitrobenzenesulfonic acid typically involves multiple steps, including nitration, sulfonation, and halogenation reactions. One common synthetic route includes:
Sulfonation: The addition of a sulfonic acid group using fuming sulfuric acid or oleum.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-5-nitrobenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions where the chloro, methoxy, or nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Oxidation: 3-Chloro-4-carboxy-5-nitrobenzenesulfonic acid.
Reduction: 3-Chloro-4-methoxy-5-aminobenzenesulfonic acid.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3-Chloro-4-methoxy-5-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxy-5-nitrobenzenesulfonic acid: Lacks the chloro group, affecting its electrophilic substitution reactions.
3-Chloro-5-nitrobenzenesulfonic acid: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
3-Chloro-4-methoxy-5-nitrobenzenesulfonic acid is unique due to the combination of its functional groups, which provide a balance of reactivity, solubility, and stability. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
3-chloro-4-methoxy-5-nitrobenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO6S/c1-15-7-5(8)2-4(16(12,13)14)3-6(7)9(10)11/h2-3H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDQLOLYDWKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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